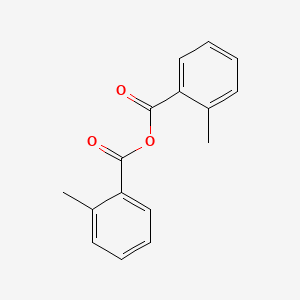

2-Methylbenzoic acid anhydride

Vue d'ensemble

Description

2-Methylbenzoic acid anhydride is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds, such as benzoic anhydrides, are known to react with various biological molecules, including proteins and nucleic acids .

Mode of Action

The mode of action of 2-methylbenzoic anhydride is likely to involve the formation of acyl derivatives with biological molecules, such as proteins, through nucleophilic substitution reactions . This can lead to changes in the structure and function of these molecules .

Biochemical Pathways

The compound’s potential to form acyl derivatives suggests that it could interfere with a variety of biochemical processes, potentially disrupting protein function and cellular signaling pathways .

Result of Action

Given its potential to form acyl derivatives with biological molecules, it could potentially alter their structure and function, leading to a variety of cellular effects .

Action Environment

The action, efficacy, and stability of 2-methylbenzoic anhydride are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

Activité Biologique

2-Methylbenzoic acid anhydride (CAS No. 607-86-3) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Structure:

- Molecular Formula: C16H14O3

- IUPAC Name: this compound

- CAS Number: 607-86-3

Physical Properties:

| Property | Value |

|---|---|

| Melting Point | 60-62 °C |

| Boiling Point | 250 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, which suggests potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

In a related investigation, the compound was found to suppress inflammatory responses in vitro. Specifically, it inhibited the production of pro-inflammatory cytokines such as IL-1β and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. This mechanism suggests that this compound could be useful in treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with cellular signaling pathways. It appears to modulate the expression of enzymes involved in inflammation and microbial resistance.

- Inhibition of Nitric Oxide Synthase (iNOS): The compound significantly reduces iNOS expression, leading to decreased nitric oxide production.

- Cyclooxygenase-2 (COX-2) Suppression: It also inhibits COX-2 at both mRNA and protein levels, further contributing to its anti-inflammatory effects.

Study on Neuroinflammation

A notable study investigated the effects of a derivative of this compound on neuroinflammation in a mouse model of Parkinson's disease. The results demonstrated that treatment with this compound significantly reduced microglial activation and inflammatory cytokine levels, indicating a protective effect against neurodegeneration .

Antimicrobial Activity Assessment

In another study, the antimicrobial efficacy of this compound was evaluated against various pathogens. The compound showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different bacterial strains, highlighting its potential as a therapeutic agent .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Analyse Des Réactions Chimiques

Hydrolysis to Carboxylic Acids

2-Methylbenzoic acid anhydride undergoes rapid hydrolysis in aqueous environments to yield two equivalents of 2-methylbenzoic acid. This reaction proceeds via nucleophilic acyl substitution, where water attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate leaving group .

Reaction Conditions :

-

Solvent: Water or aqueous mixtures

-

Temperature: Room temperature to mild heating

-

Catalysis: Often accelerated by acidic or basic conditions

Limitation : This reaction has limited synthetic utility due to the reversion to starting carboxylic acids, emphasizing the need for anhydride storage under anhydrous conditions .

Esterification with Alcohols

The anhydride reacts with alcohols to form 2-methylbenzoate esters. Pyridine is commonly used as a solvent and base to deprotonate intermediates, enhancing reaction efficiency .

Mechanistic Steps :

-

Nucleophilic attack : The alcohol oxygen attacks the electrophilic carbonyl carbon.

-

Deprotonation : Pyridine abstracts a proton from the intermediate.

-

Leaving group elimination : The carboxylate departs, forming the ester .

Example Reaction :

\underline{(2-Methylbenzoyl)₂O + ROH → 2-Methylbenzoic Acid + 2-Methylbenzoate Ester}

Applications : This method is widely used to synthesize aromatic esters for pharmaceuticals and polymers.

Amide Formation with Amines

Reaction with primary or secondary amines produces 2-methylbenzamide derivatives. Amines act as both nucleophiles and bases, facilitating the substitution process .

Key Steps :

-

Nucleophilic attack : The amine attacks the carbonyl carbon.

-

Deprotonation : The amine base deprotonates the intermediate.

-

Leaving group expulsion : Carboxylate exits, yielding the amide .

Reaction Scope :

| Amine Type | Product Yield | Conditions |

|---|---|---|

| Primary alkyl | 70–85% | RT, Pyridine |

| Aromatic amines | 65–80% | Reflux, THF |

Note : Steric hindrance from the 2-methyl group slightly reduces reactivity compared to unsubstituted benzoic anhydride .

Reaction with Reducing Agents

While direct data on 2-methylbenzoic anhydride is limited, analogous aromatic anhydrides are reduced by LiAlH₄ to primary alcohols. For example, benzoic anhydride yields benzyl alcohol .

Expected Pathway :

\underline{(2-Methylbenzoyl)₂O + LiAlH₄ → 2-Methylbenzyl Alcohol + By-products}

Practical Consideration : This reaction requires anhydrous conditions and controlled stoichiometry to avoid over-reduction.

Biological Activity

Though not a direct chemical reaction, 2-methylbenzoic anhydride derivatives (e.g., 3-acetoxy-2-methylbenzoic anhydride) exhibit antibacterial properties. Testing against E. coli and S. aureus showed minimum inhibitory concentrations (MIC) of 12.5–25 μg/mL .

Structure-Activity Relationship :

Propriétés

IUPAC Name |

(2-methylbenzoyl) 2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-7-3-5-9-13(11)15(17)19-16(18)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBSXJWDERHYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209519 | |

| Record name | 2-Methylbenzoic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-86-3 | |

| Record name | Benzoic acid, 2-methyl-, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzoic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzoic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylbenzoic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.